Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 5-(bromomethyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(bromomethyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWHPXMHCTBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519834 | |
| Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84654-29-5 | |
| Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 84654-29-5)
Executive Summary
In modern drug discovery and medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 84654-29-5) represents a critical intermediate in this paradigm. Featuring a highly electrophilic bromomethyl group and a synthetically malleable ethyl ester positioned on a stable isoxazole core, this compound enables late-stage functionalization and the rapid generation of structure-activity relationship (SAR) libraries.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic, and highly practical guide to utilizing this compound. We will explore its physicochemical profile, validated synthetic pathways, and its proven applications in synthesizing advanced therapeutics, including PDE1 inhibitors for neurodegenerative diseases and isoindoline derivatives for oncology.
Physicochemical Profiling
Understanding the baseline properties of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is essential for predicting its behavior in various solvent systems and chromatographic environments [1]. The table below summarizes its core quantitative data.
| Property | Value / Description |
| Chemical Name | Ethyl 5-(bromomethyl)isoxazole-3-carboxylate |
| CAS Number | 84654-29-5 |
| Molecular Formula | C7H8BrNO3 |
| Molecular Weight | 234.05 g/mol |
| MDL Number | MFCD08234960 |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 4 |
| Structural Features | Isoxazole heteroaromatic core, C3-ethyl ester, C5-bromomethyl |
Synthetic Pathways & Manufacturing
The manufacturing of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate typically proceeds via one of two primary pathways. The choice of pathway depends on the availability of precursors and the desired scale of synthesis.
-
[3+2] Cycloaddition: This convergent approach utilizes ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl bromide. In the presence of a base, the hydroxyimino compound generates a nitrile oxide in situ, which undergoes a 1,3-dipolar cycloaddition with the alkyne to directly form the isoxazole ring with the bromomethyl group pre-installed.
-
Appel-Type Bromination: A more common late-stage approach involves the bromination of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. Utilizing triphenylphosphine (PPh3) and carbon tetrabromide (CBr4), the hydroxyl group is activated into a good leaving group (triphenylphosphine oxide) and subsequently displaced by a bromide ion via an SN2 mechanism. This avoids harsh acidic conditions (like HBr) that could hydrolyze the ester [3].
Caption: Primary synthetic pathways for the generation of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Mechanistic Applications in Drug Discovery
The true value of CAS 84654-29-5 lies in its application as an electrophilic hub. The bromomethyl group undergoes rapid nucleophilic substitution (SN2) with amines, thiols, and phenols.
Case Study 1: PDE1 Inhibitors (Neurodegenerative Disorders)
Phosphodiesterase 1 (PDE1) enzymes regulate intracellular cAMP and cGMP levels, making them prime targets for treating Alzheimer's, Parkinson's, and schizophrenia. Researchers at H. Lundbeck A/S utilized this building block to alkylate complex 1H-pyrazolo[4,3-b]pyridine scaffolds. The isoxazole ester was subsequently reduced to an alcohol or converted to an amide to fine-tune the inhibitor's binding affinity within the PDE1 catalytic domain [3].
Case Study 2: Isoindoline Derivatives (Oncology & Angiogenesis)
In the development of anti-cancer agents, Celgene Corporation utilized this compound to synthesize 4'-arylmethoxy isoindoline derivatives (analogs of thalidomide/lenalidomide). The bromomethyl isoxazole was reacted with various nucleophiles (e.g., morpholine) to create extended side chains that enhance the molecule's ability to modulate CRL4-CRBN E3 ubiquitin ligase, thereby promoting the degradation of transcription factors essential for tumor survival [2].
Caption: Downstream application workflow in drug discovery targeting PDE1 and oncology.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific parameters are chosen.
Protocol A: Synthesis via Appel Bromination
Objective: Convert the hydroxymethyl precursor to the bromomethyl target without ester hydrolysis.
-
Initiation: Dissolve ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.15 M). Causality: MeCN is a polar aprotic solvent that stabilizes the highly polar phosphonium intermediate.
-
Activation: Add triphenylphosphine (2.0 eq) and cool the mixture to 0 °C under an inert argon atmosphere.
-
Bromination: Add carbon tetrabromide (2.0 eq) portion-wise. Causality: The reaction between PPh3 and CBr4 is exothermic; portion-wise addition prevents thermal degradation of the isoxazole ring.
-
Propagation & Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via LC-MS. The target compound will show an isotopic bromine pattern (M and M+2 peaks of equal intensity) at m/z 234 and 236.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify via flash chromatography (heptane:ethyl acetate) [3].
Protocol B: N-Alkylation of Secondary Amines
Objective: Install the isoxazole pharmacophore onto a secondary amine (e.g., morpholine) via SN2 displacement.
-
Reaction Setup: Dissolve ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq, e.g., 9.83 mmol) in anhydrous MeCN.
-
Reagent Addition: Add morpholine (1.5 eq) and triethylamine (Et3N, 1.5 eq). Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of morpholine, which would otherwise kill its nucleophilicity.
-
Execution: Stir the mixture at room temperature overnight (12–16 hours). The polar aprotic nature of MeCN leaves the amine poorly solvated, maximizing its reactivity for the SN2 attack.
-
Isolation: Evaporate the solvent to dryness under vacuum. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO3). Causality: The NaHCO3 wash strictly neutralizes residual acids and partitions the water-soluble Et3N·HBr salts into the aqueous layer, leaving the pure free-base product in the organic layer.
-
Finalization: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the alkylated intermediate [2].
Safety, Handling, and Stability
As an active alkylating agent, Ethyl 5-(bromomethyl)isoxazole-3-carboxylate must be handled with strict safety protocols.
-
Toxicity: It is a potent electrophile capable of alkylating biological macromolecules (DNA, proteins). Handle exclusively inside a certified chemical fume hood using nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C under a dry, inert atmosphere (Nitrogen or Argon). Exposure to ambient moisture can lead to the slow hydrolysis of the ethyl ester or the displacement of the bromide by water, yielding the corresponding alcohol.
References
- Source: Google Patents (Celgene Corporation)
- Source: Google Patents (H. Lundbeck A/S)
Physical properties and melting point of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Executive Summary
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[][2]. Featuring both an electrophilic bromomethyl group and a reducible ethyl ester moiety, this heterocyclic intermediate serves as a critical precursor for the synthesis of complex pharmaceutical agents, including phosphodiesterase 1 (PDE1) inhibitors and arylmethoxy isoindoline derivatives[3][4]. This whitepaper provides a comprehensive analysis of its physical properties, structural characteristics, and validated experimental protocols, designed to equip researchers with the mechanistic insights necessary for optimized handling and synthetic application.
Structural and Physicochemical Profile
Understanding the physical state and reactivity profile of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is paramount for maintaining its stability during storage and reaction scaling. The presence of the dense, highly polarizable bromine atom combined with the flexible ethyl ester dictates its behavior at standard temperature and pressure (STP).
Quantitative Data Summary
Empirical and calculated physicochemical properties are summarized below to guide formulation and synthetic planning[2][5][6].
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Name | Ethyl 5-(bromomethyl)isoxazole-3-carboxylate |
| CAS Registry Number | 84654-29-5 |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| MDL Number | MFCD08234960 |
| SMILES | CCOC(=O)c1cc(on1)CBr |
Table 2: Physical Properties & Thermodynamics
| Property | Value / Behavior | Causality & Impact |
|---|---|---|
| Physical State | Low-melting solid to viscous oil | The asymmetry of the isoxazole ring and the flexible ester tail disrupt crystal lattice packing, often resulting in a supercooled liquid or low-melting solid at room temperature. |
| Melting Point | < 50 °C (Varies by purity) | Exact melting points fluctuate based on crystalline purity. Cold storage (2–8 °C) is strictly required to prevent thermal degradation[2]. |
| Boiling Point | ~300–350 °C (Predicted) | High molecular weight and dipole-dipole interactions from the isoxazole core elevate the boiling point; distillation requires high vacuum to prevent decomposition. |
| H-Bond Acceptors | 4 | Enhances solubility in polar aprotic solvents (e.g., THF, Acetonitrile, DMF)[5]. |
| H-Bond Donors | 0 | Lack of protic hydrogens prevents self-quenching during base-mediated alkylations[5]. |
Mechanistic Role in Drug Discovery
The strategic value of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate lies in its orthogonal reactivity. The two functional groups can be manipulated independently without requiring complex protecting group strategies.
-
The Bromomethyl Electrophile: The primary alkyl bromide is highly activated by the adjacent electron-withdrawing isoxazole ring. This makes it an exceptional substrate for Sₙ2 nucleophilic displacements, particularly with primary and secondary amines (e.g., morpholine)[3].
-
The Ethyl Ester: The ester serves as a latent handle for further functionalization. It can be selectively reduced to an aldehyde or primary alcohol using hydride donors, or saponified to a carboxylic acid for subsequent amide coupling[4].
Synthetic workflows for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to empower researchers to troubleshoot effectively.
Protocol A: Nucleophilic Amination (Synthesis of Isoindoline/Morpholine Derivatives)
This protocol describes the Sₙ2 displacement of the bromide using morpholine, a common motif in the synthesis of arylmethoxy isoindoline derivatives targeting angiogenesis[3].
Reagents:
-
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (2.3 g, 9.83 mmol)
-
Morpholine (1.284 mL, 14.74 mmol, 1.5 eq)
-
Triethylamine (TEA) (2.055 mL, 14.74 mmol, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Initiation: Dissolve the isoxazole starting material in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar). Causality: Acetonitrile is a polar aprotic solvent that optimally stabilizes the Sₙ2 transition state while preventing solvolysis.
-
Amine Addition: Add morpholine and TEA sequentially at room temperature. Causality: TEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic morpholine.
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor conversion via LC-MS or TLC. The disappearance of the starting material (UV active at 240 nm) indicates completion[3].
-
Workup: Evaporate the solvent to dryness under reduced pressure. Partition the crude residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (30 mL). Causality: The basic aqueous wash removes residual TEA salts and unreacted morpholine, partitioning the desired product into the organic layer.
-
Isolation: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the functionalized ethyl ester[3].
Protocol B: Selective Ester Reduction
This methodology is utilized to prepare precursors for PDE1 inhibitors by reducing the ester to an aldehyde or alcohol[4].
Reagents:
-
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (26 mg, 0.11 mmol)
-
Diisopropyl aluminum hydride or DIBAL-H (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Dissolve the isoxazole ester in 1 mL of anhydrous THF and cool the reaction flask to 0 °C using an ice bath. Causality: Strict temperature control (0 °C) is required to prevent the highly reactive hydride from inadvertently reducing the isoxazole ring or displacing the labile bromide.
-
Hydride Addition: Dropwise add the aluminum hydride solution (0.12 mL, 0.12 mmol). Stir at 0 °C for 2 hours. If LC-MS indicates incomplete conversion, add a secondary aliquot (0.12 mmol) and stir for an additional hour[4].
-
Quenching: Carefully quench the reaction by adding 3 drops of 4M aqueous HCl, followed by a half-saturated solution of sodium potassium tartrate (Rochelle's salt). Causality: Rochelle's salt chelates the resulting aluminum salts, breaking up the stubborn emulsion and allowing for clean phase separation.
-
Extraction: Extract the aqueous phase with ethyl acetate, dry the combined organics, and concentrate to isolate the reduced intermediate[4].
Downstream Biological Applications
Derivatives synthesized from Ethyl 5-(bromomethyl)isoxazole-3-carboxylate are frequently utilized in the development of PDE1 inhibitors. PDE1 enzymes are critical regulators of cyclic nucleotides (cAMP/cGMP) and intracellular Ca²⁺, making them prime targets for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and cardiovascular diseases[4].
Mechanism of action for isoxazole-derived PDE1 inhibitors.
By effectively blocking the active site of the PDE1 enzyme, these isoxazole derivatives prevent the degradation of cAMP and cGMP, thereby preserving downstream signaling pathways that promote neuroprotection and vasodilation[4].
References
-
Reagent Database. "ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE CAS 84654-29-5". Available at:[Link]
- Google Patents. "WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same".
- Google Patents. "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors".
Sources
- 2. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 [chemicalbook.com]
- 3. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 4. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 5. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE CAS 84654-29-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 6. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 [chemicalbook.com]
Spectroscopic Analysis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate: A Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core is a key pharmacophore found in numerous biologically active molecules, and the presence of both an ester and a reactive bromomethyl group makes this compound a versatile building block for the synthesis of more complex derivatives.[1][2][3][4] Accurate structural elucidation and characterization are paramount for its effective use in research and development. This guide provides an in-depth analysis of the expected mass spectrometry (MS) and infrared (IR) spectroscopy data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the spectroscopic features of this and similar molecules.
Predicted Infrared (IR) Spectrum Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The analysis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is based on the characteristic vibrational frequencies of its constituent parts: the ethyl ester, the isoxazole ring, and the bromomethyl group.[5][6] The spectrum is typically divided into the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1200-600 cm⁻¹), the latter being unique to the molecule as a whole.[6]
Key Expected IR Absorptions
The primary absorptions anticipated for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate are detailed below. The presence of the isoxazole ring, an α,β-unsaturated system relative to the ester's carbonyl group, influences the position of the C=O stretch.[7]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Commentary |
| Ethyl Ester | C=O Stretch | 1730 - 1715 | Strong | The carbonyl group of an α,β-unsaturated ester typically appears at a slightly lower wavenumber than a saturated aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the isoxazole ring, which delocalizes electron density and weakens the C=O bond.[7][8] |
| C-O Stretch | 1300 - 1000 | Strong | Esters exhibit two distinct C-O stretches: one for the C(=O)-O bond and another for the O-CH₂ bond. These typically appear as two or more strong bands in the fingerprint region.[7][9] | |
| Isoxazole Ring | C=N Stretch | ~1612 | Medium | The carbon-nitrogen double bond within the isoxazole ring is expected to produce a medium-intensity absorption.[10] |
| Ring C=C Stretch | ~1458 | Medium | The carbon-carbon double bond of the isoxazole ring will also show a characteristic stretching vibration.[10] | |
| Ring C-O Stretch | ~1055 | Medium | The C-O single bond within the isoxazole ring contributes to the complex pattern in the fingerprint region.[10] | |
| Alkyl Groups | sp³ C-H Stretch | 3000 - 2850 | Medium | These absorptions arise from the C-H bonds of the ethyl and bromomethyl groups.[8] |
| Bromomethyl Group | C-Br Stretch | 690 - 515 | Medium to Strong | The carbon-bromine bond stretch is a low-energy vibration and appears deep in the fingerprint region. Its presence is a key diagnostic feature.[5][11][12] |
| CH₂ Wag | 1300 - 1150 | Medium | Terminal alkyl halides often exhibit a characteristic wagging vibration of the CH₂ group adjacent to the halogen.[11][13] |
Predicted Mass Spectrum Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (Molecular Formula: C₇H₈BrNO₃), a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion with minimal initial fragmentation.[14][15][16]
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[17] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units: [M]⁺ and [M+2]⁺.
-
[M]⁺: C₇H₈⁷⁹BrNO₃ = 232.97 (calculated)
-
[M+2]⁺: C₇H₈⁸¹BrNO₃ = 234.97 (calculated)
The observation of this characteristic 1:1 doublet is strong evidence for the presence of a single bromine atom in the molecule and its fragments.
Major Fragmentation Pathways
Under electron impact (EI) or through collision-induced dissociation (CID) in MS/MS experiments, the molecular ion will fragment in predictable ways. The primary fragmentation patterns are dictated by the stability of the resulting carbocations and neutral losses.
Caption: Predicted ESI-MS fragmentation of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
| Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Loss | Fragment Structure/Name | Mechanism and Rationale |
| 204 / 206 | - 29 (- •C₂H₅) | 5-(bromomethyl)isoxazole-3-carboxylic acid cation | Alpha cleavage at the ester oxygen, with loss of the ethyl radical. This is a common fragmentation pathway for ethyl esters.[3][18] |
| 188 / 190 | - 45 (- •OC₂H₅) | 5-(bromomethyl)isoxazol-3-ylcarbonylium ion | Cleavage of the C-O single bond of the ester is another characteristic fragmentation, resulting in a stable acylium ion.[3][19] |
| 154 | - 79/81 (- •Br) | Ethyl 5-(methyl)isoxazole-3-carboxylate cation | Heterolytic cleavage of the C-Br bond is a very common fragmentation for alkyl bromides, leading to the loss of a bromine radical and formation of a carbocation.[2][17] |
| 140 | - 93/95 (- •CH₂Br) | Ethyl isoxazole-3-carboxylate cation | Alpha cleavage adjacent to the isoxazole ring, with loss of the entire bromomethyl radical. |
| 73 | - 160/162 | Ethoxycarbonyl cation | A smaller fragment corresponding to the [C₂H₅O=C=O]⁺ ion, often seen in the spectra of ethyl esters. |
| 45 | - 188/190 | Ethoxy cation | The [•OC₂H₅]⁺ fragment. |
Fragmentation of the isoxazole ring itself can also occur, often leading to the loss of small neutral molecules like CO, HCN, or CH₃CN, which would produce a complex series of lower mass ions.[4][20][21]
Experimental Protocols
To acquire high-quality spectral data, adherence to validated experimental protocols is essential. The following sections detail step-by-step methodologies for obtaining IR and MS data for a solid sample like Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol utilizes the thin solid film method, which is straightforward and avoids interference from mulling agents or solvents.[1]
Materials:
-
Sample: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
-
Solvent: Dichloromethane or acetone (spectroscopic grade)
-
FT-IR Spectrometer
-
AgCl or KBr salt plates
-
Pipette or dropper
-
Desiccator for plate storage
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent like dichloromethane in a small vial.[1]
-
Plate Application: Using a clean pipette, apply one or two drops of the resulting solution to the center of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[1] If the film is too thick (resulting in overly intense, saturated peaks), wipe the plate clean with a solvent-moistened wipe and re-apply a more dilute solution. If it is too thin (weak peaks), add another drop of the solution and allow it to dry.[1]
-
Background Scan: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final IR spectrum. Label significant peaks.
-
Cleanup: Clean the salt plates thoroughly with the appropriate solvent and return them to the desiccator.[1]
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for obtaining high-resolution mass data to confirm the elemental composition.[22]
Materials:
-
Sample: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
-
Solvents: Methanol, acetonitrile, or water (LC-MS grade)
-
Formic acid (optional, for enhancing protonation)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Syringe and filter (0.22 µm)
-
2 mL autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution with a concentration of approximately 1 mg/mL.[22]
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the analysis solvent (e.g., 50:50 acetonitrile:water) to achieve a final concentration of ~10 µg/mL.[22] Rationale: Overly concentrated samples can cause ion suppression, source contamination, and poor mass resolution.
-
Acidification (Optional): Add 0.1% formic acid to the final solution to promote the formation of the protonated molecule, [M+H]⁺, in positive ion mode.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into a clean autosampler vial to remove any particulates that could clog the instrument.[22]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to values optimized for small molecules.
-
Data Acquisition: Infuse the sample solution directly or inject it via an LC system into the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-400).
-
Data Analysis: Analyze the resulting spectrum to identify the [M]⁺ and [M+2]⁺ ion cluster. Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical value (C₇H₈BrNO₃).
Caption: General workflow for the spectroscopic characterization of a novel compound.
Conclusion
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
- Gaebler, O. H. (1953). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of the Optical Society of America, 43(8), 705.
-
Clark, J. (2023, January 29). Identifying the Presence of Particular Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
- Cong, H., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10536-10544.
-
Rutgers University-Newark. (n.d.). Mass Spectrometry Laboratory. Retrieved from [Link]
- Varghese, A. D., & Nandakumar, P. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 799-809.
- Selva, A., et al. (1995). Characterization and differentiation of heterocyclic isomers. Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(11), 1153-1161.
- Nolin, B., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 32(8), 723-735.
-
ResearchGate. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B). [Image]. Retrieved from [Link]
- Lee, H., & Lee, J. (2020). Modeling the structure and infrared spectra of omega-3 fatty acid esters. The Journal of Chemical Physics, 153(3), 034503.
- Hopley, C., & Van der Rest, B. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1115-1134.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
- Palmer, M. H., & Walker, I. C. (2000). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Chemical Physics, 255(2), 229-246.
-
University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
- Van der Rest, B., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1115-1134.
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Academia.edu. (2020, July 28). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Parmar, V. S., et al. (1997). Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran-2-ones and comparative ElMS behaviour of biologica. Indian Journal of Chemistry - Section B, 36B(10), 863-870.
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]
- Pelter, A., et al. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Glick, J., & Kiselar, J. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(13), 5321-5327.
-
University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- ACS Publications. (2002, May 1). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 74(9), 229A-236A.
- Mandal, A., et al. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(22), 4845-4853.
-
American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]
-
CleanControlling. (n.d.). Material determination of organic particles - IR spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Organic Chemistry at CU Boulder. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (PDF) Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action [academia.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Rutgers_MS_Home [react.rutgers.edu]
- 15. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. whitman.edu [whitman.edu]
- 20. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in polar organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in Polar Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Isoxazoles in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Isoxazole derivatives are central to the development of drugs such as the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin.[1][4] Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a key reactive intermediate, a versatile building block used by medicinal chemists to synthesize more complex and pharmacologically active molecules.[5][6]
Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates the efficiency of synthesis, purification, and formulation processes.[7][8] Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in biological assays, and significant hurdles in developing a viable drug formulation, potentially leading to poor bioavailability.[9][10] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining and understanding the solubility of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in common polar organic solvents, tailored for researchers and drug development professionals.
Part 1: Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which fundamentally refers to the polarity and intermolecular forces between the solute and the solvent.[11][12] For a solute to dissolve, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Profile of the Solute: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
To predict its solubility, we must first analyze the structural features of the molecule (Molecular Formula: C₇H₈BrNO₃, Molecular Weight: 234.05 g/mol ).[][14]
-
Isoxazole Ring: This five-membered heterocycle contains both oxygen and nitrogen, making it polar. The N-O bond is relatively weak, which can influence its reactivity and interactions.[2]
-
Ethyl Carboxylate Group (-COOEt): This ester group is highly polar and can act as a hydrogen bond acceptor.
-
Bromomethyl Group (-CH₂Br): The electronegative bromine atom induces a dipole moment, adding to the molecule's overall polarity.
The combination of these functional groups results in a moderately polar molecule with multiple sites for dipole-dipole interactions and hydrogen bond acceptance, but no capacity for hydrogen bond donation.
The Role of the Solvent: Properties of Polar Organic Solvents
The choice of solvent is paramount. Polar organic solvents are broadly classified as protic (can donate hydrogen bonds, e.g., methanol, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, acetonitrile, DMSO). The key properties influencing their solvating power are:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Higher values generally favor the dissolution of polar compounds.
-
Dipole Moment (μ): Indicates the polarity of the solvent molecule itself, crucial for dipole-dipole interactions.
-
Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor or acceptor significantly impacts solubility for solutes with complementary capabilities.
Table 1: Physicochemical Properties of Common Polar Organic Solvents [15][16][17][18]
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type |
| Methanol | CH₃OH | 32.7 | 1.70 | Polar Protic |
| Ethanol | C₂H₅OH | 24.5 | 1.69 | Polar Protic |
| Acetonitrile (ACN) | CH₃CN | 37.5 | 3.92 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 3.82 | Polar Aprotic |
| Acetone | CH₃C(O)CH₃ | 20.7 | 2.88 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | 6.0 | 1.78 | Polar Aprotic |
The Influence of Temperature
For most solid solutes, solubility increases with temperature.[19] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces. Increasing the temperature provides this energy, shifting the equilibrium towards dissolution, as described by the van't Hoff equation.[20]
Part 2: Experimental Determination of Thermodynamic Solubility
The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[20][21] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The concentration of the dissolved solute is then typically quantified using High-Performance Liquid Chromatography (HPLC).[7][22]
Workflow for Solubility Determination
The experimental process is a self-validating system designed to ensure accuracy and reproducibility.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. improvedpharma.com [improvedpharma.com]
- 8. ijnrd.org [ijnrd.org]
- 9. protocols.io [protocols.io]
- 10. bhu.ac.in [bhu.ac.in]
- 11. chem.ws [chem.ws]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE CAS 84654-29-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 15. scribd.com [scribd.com]
- 16. Properties of Solvents Used in Organic Chemistry [murov.info]
- 17. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 18. arcorepoxy.com [arcorepoxy.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. who.int [who.int]
- 22. pharmaguru.co [pharmaguru.co]
Application Note: Divergent Synthesis of Isoxazole Derivatives Utilizing Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Executive Summary
In modern drug discovery, the isoxazole ring serves as a privileged bioisostere for esters, amides, and phenyl rings, imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability. Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5)[] is a highly versatile, bifunctional building block. It features two orthogonal reactive handles: a highly electrophilic bromomethyl group at the C5 position and a versatile ethyl ester at the C3 position[2].
This application note provides validated, step-by-step protocols for the divergent synthesis of isoxazole derivatives. By leveraging these orthogonal pathways, medicinal chemists can rapidly generate complex libraries targeting critical therapeutic areas, including neurodegenerative disorders (PDE1 inhibitors)[3] and oncology (isoindoline derivatives)[4].
Mechanistic Rationale & Synthetic Pathways
The utility of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate lies in its predictable and orthogonal reactivity:
-
C5-Bromomethyl Activation (Path A): The adjacent heteroaromatic isoxazole ring stabilizes the transition state during nucleophilic substitution (SN2). This allows for facile displacement of the bromide by amines, thiols, or alkoxides under mild basic conditions without compromising the C3 ester[4].
-
C3-Ester Modification (Path B & C): The ethyl ester can be selectively reduced to an aldehyde or alcohol using hydride donors (e.g., DIBAL-H)[3], or saponified to a carboxylic acid for subsequent amide coupling.
Synthesis Workflow Diagram
Figure 1: Divergent synthetic pathways utilizing Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Detailed Experimental Protocols
Protocol A: Regioselective SN2 Amination at the C5 Position
Objective: Synthesis of Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate. Causality & Expert Insight: Using a mild, non-nucleophilic base like triethylamine (TEA) is critical to neutralize the generated hydrobromic acid (HBr) without causing competitive hydrolysis of the C3 ethyl ester. Acetonitrile is selected as a polar aprotic solvent to accelerate the SN2 displacement while maintaining high solubility for all reagents[4].
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq, 2.3 g, 9.83 mmol) in anhydrous acetonitrile (50 mL) to achieve an approximate 0.2 M concentration[4].
-
Reagent Addition: Add morpholine (1.5 eq, 1.28 mL, 14.74 mmol) followed by triethylamine (1.5 eq, 2.05 mL, 14.74 mmol) dropwise to the solution at room temperature[4].
-
Reaction: Stir the reaction mixture continuously at room temperature overnight (12–16 hours) under a nitrogen atmosphere[4].
-
Solvent Removal: Evaporate the acetonitrile to dryness under reduced pressure using a rotary evaporator[4].
-
Workup (Self-Validating Step): Partition the crude residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (30 mL)[4]. Note: The mild basic wash effectively removes residual TEA and morpholine hydrobromide salts, leaving the free-base product in the organic layer.
-
Isolation: Separate the organic layer, wash with brine (30 mL), and dry over anhydrous MgSO4[4]. Filter and concentrate under reduced pressure to yield the pure SN2 product.
Protocol B: Controlled Ester Reduction at the C3 Position
Objective: Synthesis of 5-(bromomethyl)isoxazole-3-carboxaldehyde / alcohol. Causality & Expert Insight: Diisobutylaluminum hydride (DIBAL-H) is utilized for the controlled reduction of the ethyl ester. The reaction must be strictly temperature-controlled (0 °C) to prevent over-reduction or undesired ring-opening of the sensitive isoxazole core[3].
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq, 26 mg, 0.11 mmol) in anhydrous THF (1.0 mL) under an inert argon or nitrogen atmosphere[3].
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C[3].
-
Reduction: Add DIBAL-H (1 M solution in THF, 1.1 eq, 0.12 mL) dropwise via syringe to maintain the internal temperature[3].
-
Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC; if starting material persists, add an additional 1.1 eq of DIBAL-H and stir for 1 more hour[3].
-
Quenching: Carefully quench the reaction by adding 3 drops of 4M aqueous HCl to destroy unreacted DIBAL-H[3].
-
Emulsion Resolution (Self-Validating Step): Add a half-saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 1–2 hours[3]. Note: This is a critical step. Rochelle's salt chelates the aluminum byproducts, breaking the stubborn emulsion and allowing for clean, sharp phase separation.
-
Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the reduced derivative[3].
Quantitative Data & Optimization
The following table summarizes the optimized reaction conditions and expected yields for the primary derivatization pathways of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
| Reaction Pathway | Reagents & Conditions | Time | Isolated Yield | Target Application |
| C5 Amination | Morpholine, TEA, MeCN, RT | 12–16 h | 85–92% | Isoindoline derivatives (Oncology)[4] |
| C3 Reduction | DIBAL-H (1M in THF), 0 °C | 2–3 h | 78–84% | PDE1 Inhibitors (CNS Disorders)[3] |
| C3 Saponification | LiOH·H₂O, THF/H₂O (3:1), RT | 4 h | >90% | Amide Library Synthesis |
Applications in Drug Development
Derivatives synthesized from Ethyl 5-(bromomethyl)isoxazole-3-carboxylate have demonstrated significant efficacy in multiple therapeutic domains:
-
CNS Disorders (PDE1 Inhibitors): The isoxazole core is a critical pharmacophore in the development of phosphodiesterase 1 (PDE1) inhibitors. Compounds derived from the C3-reduction pathway (Protocol B) are actively utilized in the treatment of neurodegenerative and psychiatric conditions, including Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease[3].
-
Oncology & Angiogenesis: 4'-arylmethoxy isoindoline compounds, synthesized via the nucleophilic substitution of the C5-bromomethyl group (Protocol A), exhibit potent anti-cancer activity. These derivatives function as hydroxy thalidomide analogs, inhibiting the production of cytokines such as TNF-α and effectively controlling tumor-driven angiogenesis[4].
References
-
[] CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE) - BOC Sciences. bocsci.com.
-
[3] WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. Google Patents. 3
-
[4] WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same. Google Patents. 4
-
[2] ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 - ChemicalBook. chemicalbook.com. 2
Sources
- 2. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 [chemicalbook.com]
- 3. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 4. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate as an alkylating agent in organic synthesis
Application Note: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in Directed SN2 Alkylations
Executive Summary
In modern drug discovery, the isoxazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides.[] serves as a highly versatile, bifunctional electrophile. It enables the rapid installation of the isoxazole motif via nucleophilic substitution, while preserving an ethyl ester handle for downstream functionalization. This guide details the mechanistic rationale, optimized protocols, and self-validation metrics for utilizing this reagent in the synthesis of complex active pharmaceutical ingredients (APIs), including 2[2] and3[3].
Mechanistic Rationale & Reactivity Profile
The strategic utility of this reagent stems from its two orthogonal reactive centers:
-
Activated Electrophilic Center : The adjacent electron-withdrawing isoxazole ring highly polarizes the C–Br bond. This creates a "benzylic-like" reactivity profile that is exceptionally primed for SN2 displacement. Because the primary carbon is unhindered, SN1 background solvolysis is minimized, ensuring high atom economy when reacted with N , O , or S nucleophiles.
-
Latent Carboxylate Handle : The C3 ethyl ester is stable under mild alkylation conditions but can be selectively targeted post-alkylation for saponification, amidation, or reduction.
Alkylation Workflow Logic
Workflow for SN2 alkylation using Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Validated Experimental Protocol: N-Alkylation of Secondary Amines
The following methodology details the synthesis of ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate, a common intermediate in medicinal chemistry[3].
Reagents & Stoichiometry
-
Electrophile : Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq, e.g., 2.3 g, 9.83 mmol)
-
Nucleophile : Morpholine (1.5 eq, 1.28 mL, 14.74 mmol)
-
Base : Triethylamine (TEA) (1.5 eq, 2.05 mL, 14.74 mmol)
-
Solvent : Anhydrous Acetonitrile (MeCN) (0.2 M – 0.5 M)
Step-by-Step Methodology & Causality
-
System Initialization : Dissolve morpholine and TEA in anhydrous MeCN at room temperature (20–25°C) under an inert nitrogen atmosphere.
-
Causality: MeCN is selected as a polar aprotic solvent because it optimally solvates the SN2 transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity). TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, preventing the morpholine from protonating into an unreactive morpholinium salt.
-
-
Electrophile Introduction : Add the ethyl 5-(bromomethyl)isoxazole-3-carboxylate dropwise or in small portions to the stirring solution.
-
Causality: Controlled addition mitigates localized exothermic spikes. While morpholine is a secondary amine, if a primary amine were used, dropwise addition of the electrophile into an excess of amine would be critical to suppress over-alkylation (dialkylation).
-
-
Reaction Propagation : Stir the mixture at room temperature for 12–16 hours.
-
Solvent Evaporation : Concentrate the reaction mixture to dryness under reduced pressure.
-
Causality: Removing the polar MeCN prevents emulsion formation and prevents the product from bleeding into the aqueous phase during the subsequent extraction step.
-
-
Aqueous Workup : Partition the crude residue between Ethyl Acetate (EtOAc, 100 mL) and saturated aqueous NaHCO3 (30 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO4 , and concentrate.
-
Causality: The mildly basic NaHCO3 ensures the newly formed tertiary amine product remains completely deprotonated (free base form), forcing it to partition entirely into the organic EtOAc layer.
-
Self-Validation & Troubleshooting
To ensure the protocol is a self-validating system, perform the following checks:
-
LC-MS Monitoring : Aliquot 10 µL of the reaction into 1 mL MeOH. The reaction is complete when the electrophile isotopic doublet ( m/z ~234/236) disappears, replaced by the product mass ( m/z [M+H]+).
-
1H NMR Shift Analysis : In the crude NMR ( CDCl3 ), validate the disappearance of the sharp bromomethyl singlet at ~4.50 ppm . Confirmation of success is the appearance of a new, upfield-shifted methylene singlet at ~3.70 ppm , representing the new C−N bond formation.
Quantitative Data Summaries
Reaction parameters must be tuned based on the nucleophile's pKa and steric hindrance. The table below summarizes optimized baseline conditions for various alkylation targets.
| Nucleophile Type | Example | Base | Solvent | Temp | Time | Expected Yield |
| Secondary Amine | Morpholine | TEA (1.5 eq) | MeCN | RT | 12 h | 85–95% |
| Primary Amine | Aniline | DIPEA (2.0 eq) | DMF | 60°C | 8 h | 70–80% |
| Phenol (O-Alkylation) | Phenol | K2CO3 (2.0 eq) | DMF | 80°C | 16 h | 75–85% |
| Thiol (S-Alkylation) | Thiophenol | Cs2CO3 (1.5 eq) | THF | RT | 4 h | >90% |
Downstream Diversification
Following successful alkylation, the ethyl carboxylate group can be manipulated to extend the molecular scaffold:
-
Reduction : Treatment of the alkylated ester with Diisobutylaluminum hydride (DIBAL-H) at 0°C in THF smoothly reduces the ester to the corresponding carbaldehyde or primary alcohol (depending on equivalents used), which is a critical step in synthesizing complex 2[2].
-
Saponification : Mild hydrolysis using LiOH in a THF/ H2O mixture yields the free carboxylic acid, setting the stage for HATU- or EDC-mediated amide couplings with diverse commercial amines.
References
- CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE)
- WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: Google Patents URL
- WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same Source: Google Patents URL
Protocol for nucleophilic substitution of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Application Note: Nucleophilic Substitution ( SN2 ) of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5)[]
Introduction & Chemical Context
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a highly versatile bifunctional building block widely utilized in medicinal chemistry. The isoxazole core serves as a robust bioisostere for esters, amides, and various heterocyclic pharmacophores, frequently appearing in the structural optimization of anti-cancer agents, ubiquitin ligase modulators, and CNS-active compounds[2][3].
The primary synthetic utility of this compound lies in the high reactivity of its 5-bromomethyl group. The adjacent isoxazole ring exerts a strong inductive electron-withdrawing effect (-I effect) through its electronegative nitrogen and oxygen atoms. Furthermore, the π -system of the heterocycle provides pseudo-allylic stabilization to the transition state during nucleophilic attack. This unique electronic environment makes the bromomethyl carbon exceptionally electrophilic, allowing for rapid and high-yielding bimolecular nucleophilic substitution ( SN2 ) reactions under remarkably mild conditions.
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and high-yielding protocol, the reaction conditions must be carefully balanced to promote the desired SN2 pathway while suppressing competing side reactions.
-
Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is the optimal solvent for this transformation[2]. As a polar aprotic solvent, it effectively dissolves both the organic substrate and the amine nucleophiles without solvating the nucleophile's lone pair (which would occur in protic solvents like methanol). This leaves the nucleophile highly reactive, accelerating the SN2 kinetics.
-
Base Selection (Triethylamine / TEA): The substitution of a bromide by an amine generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic organic base to scavenge HBr[2]. Importantly, TEA is mild enough to prevent the base-catalyzed hydrolysis of the ethyl ester at the 3-position, a side reaction commonly observed if strong aqueous alkalis (e.g., NaOH) are used.
-
Temperature Control (Room Temperature): Due to the activated nature of the heteroallylic bromide, the reaction proceeds smoothly at ambient temperature (20–25 °C). Applying heat is generally discouraged, as elevated temperatures can lead to the dialkylation of primary amines or base-induced degradation of the isoxazole ring.
Reaction Scope and Quantitative Data
The protocol can be adapted for a variety of nucleophiles. Table 1 summarizes the expected outcomes and specific condition adjustments required for different nucleophilic classes based on standard synthetic parameters for this substrate.
Table 1: Representative Nucleophilic Substitution Scope
| Nucleophile Class | Example Reagent | Optimized Conditions | Expected Yield | Mechanistic Notes |
| Secondary Amines | Morpholine | MeCN, TEA (1.5 eq), RT, 12h | >90% | Clean conversion to tertiary amine; no over-alkylation possible. |
| Primary Amines | Benzylamine | MeCN, K2CO3 (2.0 eq), RT, 12h | 70–85% | Use excess amine (2–3 eq) to statistically minimize dialkylation side-products. |
| Thiols | Thiophenol | DMF, Cs2CO3 (1.2 eq), 0 °C to RT, 4h | >85% | Highly nucleophilic; requires cooling to 0 °C during addition to control exotherm. |
| Azides | Sodium Azide | DMF, RT, 6h | >95% | Excellent precursor for downstream Click chemistry (CuAAC). |
Standardized Experimental Workflow
Figure 1: Workflow for SN2 functionalization of ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Step-by-Step Methodology: N-Alkylation with Morpholine
This specific procedure is adapted from validated medicinal chemistry workflows used in the synthesis of arylmethoxy isoindoline derivatives for oncology applications[2][4].
Scale: ~10 mmol
Reagents & Materials:
-
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate: 2.3 g (9.83 mmol, 1.0 eq)
-
Morpholine: 1.28 mL (14.74 mmol, 1.5 eq)
-
Triethylamine (TEA): 2.05 mL (14.74 mmol, 1.5 eq)
-
Acetonitrile (MeCN, anhydrous): 25 mL
-
Ethyl Acetate (EtOAc): 100 mL
-
Saturated Aqueous Sodium Bicarbonate ( NaHCO3 ): 30 mL
-
Saturated Aqueous Sodium Chloride (Brine): 30 mL
-
Anhydrous Magnesium Sulfate ( MgSO4 )
Step-by-Step Procedure:
-
Reaction Assembly: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (2.3 g, 9.83 mmol)[2].
-
Solvent Addition: Dissolve the starting material in anhydrous Acetonitrile (25 mL). Ensure complete dissolution before proceeding.
-
Nucleophile & Base Addition: While stirring at room temperature, sequentially add Morpholine (1.28 mL, 14.74 mmol) followed by Triethylamine (2.05 mL, 14.74 mmol) via syringe[2]. Note: A slight precipitate of TEA·HBr may begin to form as the reaction progresses.
-
Reaction Incubation: Cap the flask under an inert atmosphere (optional but recommended) and stir the mixture at room temperature overnight (12–16 hours)[2].
-
In-Process Monitoring: Verify reaction completion via TLC (Typical eluent: 30% EtOAc in Hexanes). The starting bromide should be completely consumed, replaced by a more polar, UV-active product spot.
-
Solvent Removal: Transfer the reaction mixture to a rotary evaporator and evaporate the acetonitrile to dryness under reduced pressure[2].
-
Liquid-Liquid Extraction: Partition the resulting crude residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (30 mL) in a separatory funnel[2]. The mildly basic aqueous layer ensures the tertiary amine product remains in its free-base (organic-soluble) form while removing TEA·HBr salts.
-
Washing & Drying: Separate the phases. Wash the organic (upper) layer with Brine (30 mL) to remove residual water and polar impurities. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO4 [2].
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the target compound, Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate.
-
Purification (If required): The crude product is typically of sufficient purity (>90%) for downstream applications. If analytical purity is required, subject the residue to flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc).
References
- Man, H.-W., Muller, G. W., Ruchelman, A., Khalil, E. M., Chen, R. S.-C., & Zhang, W. (2011). Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same (Patent No. WO2011100380A1).
Sources
- 2. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Using Ethyl 5-(bromomethyl)isoxazole-3-carboxylate as a building block for drug discovery
Application Note: Utilizing Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in Target-Oriented Drug Discovery
Executive Summary & Strategic Importance
In modern medicinal chemistry, the isoxazole heterocycle is a privileged structural motif. It is frequently deployed as a metabolically stable bioisostere for amides and esters, offering favorable hydrogen-bonding profiles and improved pharmacokinetic properties[1]. As a Senior Application Scientist, I frequently recommend Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5) as a foundational building block for drug discovery programs.
This bifunctional reagent provides a highly electrophilic center for rapid carbon-heteroatom bond formation, alongside an ester moiety primed for downstream derivatization[][]. This technical guide details the physicochemical profile, mechanistic causality, and validated experimental protocols for integrating this building block into the synthesis of complex therapeutics, such as neuroplasticity-enhancing PDE1 inhibitors and oncology candidates[4][5].
Physicochemical Profile & Reactivity Dynamics
Understanding the baseline properties of this building block is critical for predicting solvent compatibility, stability, and reactivity trajectories in your synthesis.
Table 1: Physicochemical Properties of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate [][6]
| Property | Value / Description |
| CAS Number | 84654-29-5 |
| Molecular Formula | C7H8BrNO3 |
| Molecular Weight | 234.05 g/mol |
| SMILES String | CCOC(=O)C1=NOC(=C1)CBr |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Reactivity Profile | Dual-site: Highly activated electrophilic bromomethyl group (allylic-like) and a reducible/hydrolyzable ethyl ester. |
Synthetic Strategy & Workflow
The dual functionality of this building block allows for a divergent "build-couple-pair" strategy[]. The primary reactive site is the bromomethyl group. Because the isoxazole ring is electron-withdrawing, the adjacent bromomethyl carbon is highly activated toward SN2 displacement, allowing for mild reaction conditions that preserve the integrity of the ester group.
Fig 1: Two-step synthetic workflow for isoxazole derivatization via SN2 alkylation and reduction.
Validated Experimental Protocols
A protocol is only as good as the logic behind it. The following methodologies are engineered to be self-validating systems, ensuring high yield and purity by anticipating chemical bottlenecks.
Protocol A: Chemoselective N-Alkylation ( SN2 )
This protocol describes the coupling of the building block with a secondary amine (e.g., morpholine), a common motif in generating water-soluble drug candidates[5].
Reagents:
-
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.2 M relative to limiting reagent)
Step-by-Step Methodology:
-
Initiation: Dissolve Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in anhydrous MeCN under an inert atmosphere ( N2 or Ar).
-
Base Addition: Add TEA in a single portion. Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the secondary amine dropwise over 10 minutes to prevent localized exothermic spikes.
-
Reaction Progression: Stir the mixture at room temperature ( 20−25∘C ) for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3 .
-
Extraction: Separate the organic layer. Wash the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 .
-
Isolation: Filter the drying agent and evaporate the solvent to yield the crude 5-(aminomethyl)isoxazole-3-carboxylate derivative[5].
Causality & Troubleshooting (The "Why"):
-
Solvent Selection (MeCN): Acetonitrile is a polar aprotic solvent. It solvates the reagents effectively without hydrogen-bonding to the amine nucleophile, thereby maximizing its nucleophilicity for a rapid SN2 displacement.
-
Role of Triethylamine: The reaction generates hydrobromic acid (HBr) as a byproduct. Without an acid scavenger, HBr would protonate the unreacted morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA is sterically hindered enough to act purely as a base rather than a competing nucleophile.
Protocol B: Chemoselective Ester Reduction
Following alkylation, the ethyl ester is frequently reduced to a primary alcohol to serve as a linker or to be further oxidized to an aldehyde. This protocol utilizes DIBAL-H[4].
Reagents:
-
5-(substituted-methyl)isoxazole-3-carboxylate intermediate (1.0 equiv)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in THF, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve the isoxazole ester in anhydrous THF and cool the vessel to 0∘C using an ice-water bath.
-
Reduction: Slowly add DIBAL-H dropwise over 15 minutes. Maintain the internal temperature at 0∘C .
-
Maturation: Stir the reaction at 0∘C for 2 to 3 hours.
-
Quenching (Critical Step): Carefully add 3-5 drops of 4M aqueous HCl to quench excess hydride. Immediately follow with a half-saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Emulsion Resolution: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until two distinct, clear layers form.
-
Extraction & Isolation: Extract the aqueous layer with EtOAc. Combine organic phases, wash with brine, dry over Na2SO4 , and concentrate in vacuo to afford the isoxazole-3-methanol derivative[4].
Causality & Troubleshooting (The "Why"):
-
Reductant Choice (DIBAL-H): While LiAlH4 is a common ester reductant, it is overly aggressive and can cause ring-opening of the sensitive N-O bond in the isoxazole ring. DIBAL-H at 0∘C provides a milder, chemoselective reduction of the ester to the alcohol[4].
-
Rochelle's Salt Workup: Aluminum-based reductions notoriously form thick, intractable gelatinous emulsions upon aqueous quenching. Sodium potassium tartrate acts as a bidentate chelating agent, sequestering aluminum ions into water-soluble complexes, thereby breaking the emulsion and ensuring high recovery of the product.
Application in Drug Discovery: PDE1 Inhibition
Isoxazole derivatives synthesized from this building block have shown significant efficacy as Phosphodiesterase 1 (PDE1) inhibitors. PDE1 is a calcium/calmodulin-dependent enzyme that hydrolyzes cyclic nucleotides (cAMP/cGMP). Inhibiting PDE1 elevates cAMP levels, promoting neuroplasticity and offering therapeutic avenues for psychiatric and neurodegenerative disorders[4].
Fig 2: Mechanism of action for isoxazole-derived PDE1 inhibitors enhancing neuroplasticity.
References
- BOC Sciences, "CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)
- Life Science Database, "ETHYL 5-(BROMOMETHYL)
- BOC Sciences, "Isoxazoles - Building Block", bocsci.com.
- National Institutes of Health (NIH), "Advances in isoxazole chemistry and their role in drug discovery", nih.gov.
- Google Patents, "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors", google.com.
- Google Patents, "WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same", google.com.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 5. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 6. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE CAS 84654-29-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
Technical Support Center: Optimizing Solvent Selection for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule in Focus: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5)
Executive Overview
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a highly reactive, heteroaryl-methyl alkylating agent frequently utilized in medicinal chemistry[1]. The adjacent isoxazole π -system stabilizes the SN2 transition state via orbital overlap, making the bromomethyl carbon exceptionally electrophilic. However, the presence of the base-sensitive isoxazole ring and the electrophilic ethyl ester demands precise solvent selection to maximize coupling yields and suppress degradative side reactions.
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic rationales for optimizing your coupling workflows.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why is my coupling reaction yielding low conversion despite using a strong nucleophile? Causality: If you are using a polar protic solvent (e.g., methanol, ethanol), the solvent molecules contain highly polarized O-H bonds that form strong hydrogen bonds with anionic nucleophiles[2]. This creates a dense solvation shell around the nucleophile, effectively "shielding" it and drastically reducing its kinetic energy and reactivity[3]. Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate counter-cations effectively but leave the nucleophilic anion "naked" and unsolvated[4]. This raises the ground-state energy of the nucleophile, significantly lowering the activation energy of the SN2 transition state and accelerating the reaction rate by up to a millionfold[3].
Q2: I observe ester cleavage or transesterification during the reaction. How can solvent choice prevent this? Causality: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate contains an electrophilic ethyl ester moiety[1]. If an alcoholic solvent is used in the presence of a base, alkoxide ions can form in situ. These alkoxides act as competing nucleophiles, attacking the carbonyl carbon of the ester and causing transesterification (e.g., converting the ethyl ester to a methyl ester in methanol). Furthermore, if hygroscopic solvents absorb atmospheric moisture, base-catalyzed saponification will cleave the ester into a carboxylic acid. Solution: Utilize strictly anhydrous, non-nucleophilic polar aprotic solvents (e.g., MeCN or THF). Avoid primary alcohols entirely.
Q3: How do I minimize isoxazole ring degradation when using basic nucleophiles? Causality: The isoxazole ring is an electron-deficient heteroaromatic system. Under strongly basic conditions (e.g., using NaH in DMF), the ring can undergo deprotonation or nucleophilic attack, leading to ring-opening degradation. Solution: To prevent this, employ milder bases (like K2CO3 or triethylamine) and moderately polar aprotic solvents (like MeCN)[5]. This provides sufficient polarity to drive the SN2 substitution without exacerbating the basicity of the system.
Q4: What is the optimal solvent for scaling up the amination of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate? Causality: For scaling up amination reactions (where the nucleophile is a neutral amine like morpholine), Acetonitrile (MeCN) is the optimal solvent[5]. The transition state for a neutral amine attacking an alkyl halide involves charge separation. MeCN has a high dielectric constant ( ε = 37.5) which effectively stabilizes this charge-separated transition state. Furthermore, MeCN has a relatively low boiling point (82 °C) compared to DMF (153 °C), making it significantly easier to remove under reduced pressure during large-scale downstream processing, thereby preventing thermal degradation[5].
Quantitative Data: Solvent Comparison Matrix
| Solvent | Dielectric Constant ( ε ) | Nucleophile Solvation | Risk of Ester Cleavage | SN2 Reactivity | Recommendation for this Substrate |
| Acetonitrile (MeCN) | 37.5 | Cations only | Low (if anhydrous) | High | Optimal for neutral amines[5]. |
| DMF / DMSO | 36.7 / 46.7 | Cations only | Low | Very High | Good for anionic nucleophiles; harder to remove. |
| Acetone | 20.7 | Cations only | Low | Moderate | Acceptable for mild conditions[4]. |
| Methanol (MeOH) | 32.7 | Cations & Anions | High (Transesterification) | Low | Not Recommended [2]. |
| THF | 7.5 | Weak | Low | Low-Moderate | Situational ; use if solubility is a strict barrier. |
Workflow Visualization
Decision matrix for solvent selection in Ethyl 5-(bromomethyl)isoxazole-3-carboxylate SN2 coupling.
Experimental Methodology
Protocol: Self-Validating N-Alkylation Workflow
Objective: High-yield coupling of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate with a secondary amine (e.g., morpholine)[5].
Step 1: Reagent Preparation & Moisture Control
-
Method: Dissolve Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq) in strictly anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M[5].
-
Causality: Anhydrous MeCN prevents base-catalyzed ester hydrolysis while providing the optimal dielectric environment for the SN2 transition state.
-
Validation Check: Karl Fischer titration of the solvent batch must read <50 ppm water before proceeding.
Step 2: Nucleophile Addition
-
Method: Cool the solution to 0 °C using an ice bath. Add the secondary amine (1.2 eq) dropwise over 10 minutes[5].
-
Causality: The adjacent isoxazole π -system makes the bromomethyl carbon highly reactive. Cooling suppresses exothermic spikes that could lead to polyalkylation or thermal degradation of the isoxazole ring.
Step 3: Base Integration
-
Method: Add Triethylamine (TEA) or anhydrous K2CO3 (1.5 eq) to the mixture[5].
-
Causality: The base acts as an acid scavenger to neutralize the HBr byproduct. Without it, the generated HBr would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction prematurely.
Step 4: Reaction Propagation & Monitoring
-
Method: Remove the ice bath and stir at room temperature (20–25 °C) for 4–12 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot validates completion. Critical: If the solution turns dark brown or black, it indicates potential isoxazole ring degradation due to localized basicity (flag for immediate troubleshooting).
Step 5: Workup & Isolation
-
Method: Evaporate the MeCN under reduced pressure using a rotary evaporator (<40 °C water bath). Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3[5]. Extract the organic layer, dry over MgSO4, and concentrate.
-
Causality: The low boiling point of MeCN allows for gentle evaporation, protecting the product. The mild aqueous basic wash efficiently removes the hydrobromide salts and residual amine while preserving the delicate ethyl ester.
References
-
[4] Title: Reactivity of Alkyl Halides in SN2 Reactions - The Effect of Solvent. Source: Chemistry Steps. URL:[Link]
-
[2] Title: SN2 Effect of Solvent. Source: OpenOChem. URL:[Link]
-
[3] Title: Solvent Effects on SN2 Reactions. Source: SPCMC. URL:[Link]
-
[5] Title: WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same. Source: Google Patents. URL:
Sources
- 1. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 [chemicalbook.com]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
Advanced Technical Support Center: Handling Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers experiencing unexplained yield drops or reagent degradation when utilizing[] in complex synthetic workflows. This guide is engineered to move beyond basic safety data sheets, providing you with the mechanistic causality behind the reagent's instability and the field-proven, self-validating protocols required to master its handling.
FAQ 1: Mechanistic Causality of Degradation
Q: Why does Ethyl 5-(bromomethyl)isoxazole-3-carboxylate degrade so rapidly on the benchtop compared to standard alkyl halides, and what is the exact chemical mechanism?
Expert Insight: The acute moisture sensitivity of this reagent stems from its molecular architecture. The bromomethyl group at the 5-position is electronically analogous to a highly reactive benzylic or allylic bromide. The adjacent heteroaromatic π -system of the isoxazole ring stabilizes the transition state, drastically lowering the activation energy for nucleophilic attack.
When exposed to ambient humidity, atmospheric water acts as a nucleophile, driving a rapid hydrolysis reaction (typically a mixed SN1/SN2 mechanism depending on the localized dielectric constant) 2[2]. This cleaves the C-Br bond, yielding Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and stoichiometric amounts of hydrobromic acid (HBr).
The causality of total sample loss lies in the HBr byproduct. HBr generation triggers a destructive, autocatalytic feedback loop. The localized drop in pH not only accelerates further hydrolysis of remaining bromomethyl groups but also initiates the acidic cleavage of the ethyl ester at the 3-position 3[3].
Fig 1. Mechanistic pathway of moisture-induced degradation in heteroaryl methyl bromides.
FAQ 2: Standard Operating Procedure (SOP) for Anhydrous Transfer
Q: What is the exact protocol for transferring this reagent without compromising its integrity?
Expert Insight: To maintain absolute scientific integrity, you must utilize rigorous Schlenk line techniques 4[4]. We design this protocol as a self-validating system : your setup is only validated for transfer when the dynamic vacuum gauge holds steady at <0.1 mbar during your cycles. If the pressure rises when the pump is isolated, your seals are compromised, and moisture is present. Abort the transfer.
Step-by-Step Methodology: Anhydrous Reagent Transfer
-
Glassware Preparation & Desiccation: Attach a Schlenk flask to the vacuum manifold. Flame-dry the exterior of the flask under dynamic vacuum (<0.1 mbar) for 3-5 minutes. Causality: This provides the thermal energy required to desorb microscopic layers of surface water bound to the borosilicate glass .
-
Atmospheric Cycling: Allow the flask to cool to room temperature. Perform three consecutive vacuum-to-inert-gas cycles. Causality: We mandate Argon over Nitrogen; Argon's higher density provides a superior, heavier "blanket" over the reactive solid/liquid interface .
-
Solvent Degassing: Suspend or dissolve the reagent only in strictly anhydrous solvents. Pre-degas your solvent using the freeze-pump-thaw method (minimum 3 cycles). Causality: This eradicates dissolved oxygen and ambient moisture that standard molecular sieves cannot catch 5[5].
-
Positive-Pressure Transfer: Under a positive counter-flow of Argon, remove the flask's glass stopper and replace it with a rubber septum. Use a pre-dried, Argon-purged gas-tight syringe or a stainless-steel cannula to transfer the reagent 6[6].
-
Hermetic Sealing: Immediately replace the septum with a high-vacuum greased glass stopper or a Teflon tap. Secure the joint with a Keck clip.
Fig 2. Self-validating Schlenk line workflow for anhydrous reagent transfer.
FAQ 3: Troubleshooting Yield Drops & Quantitative Impact
Q: My downstream cross-coupling/alkylation yields have plummeted. How can I quantitatively assess if moisture exposure is the culprit?
Expert Insight: Yield drops with heteroaryl methyl bromides are almost exclusively linked to partial hydrolysis prior to the reaction. Even brief exposure during weighing on an open benchtop introduces enough water to initiate the HBr autocatalytic cycle.
You can diagnose this via 1H NMR in anhydrous CDCl3 : the intact −CH2Br protons appear as a distinct singlet (typically around 4.5 - 4.7 ppm). A shift upfield indicates the formation of the −CH2OH byproduct. Because HBr poisons many transition-metal catalysts (like Palladium in Suzuki/Stille couplings) and neutralizes basic additives, even a 5% degradation can crash a reaction yield by 15-50%.
Quantitative Data: Impact of Ambient Moisture Exposure
The following table summarizes the quantitative degradation profile of highly reactive heteroaryl methyl bromides when exposed to ambient laboratory conditions (approx. 60% Relative Humidity at 20°C):
| Exposure Time (Ambient Air, 60% RH) | Estimated Hydrolysis (%) | HBr Concentration (ppm) | Expected Downstream Alkylation Yield (%) |
| < 1 minute (Glovebox/Schlenk) | < 0.1% | < 5 | > 95% |
| 15 minutes (Open bench weighing) | 2 - 5% | 100 - 500 | 80 - 85% |
| 1 hour (Left unsealed) | 10 - 15% | > 1000 | < 50% (Catalyst poisoning occurs) |
| 24 hours (Improper storage) | > 40% | Saturated | Reaction Fails |
Note: If degradation exceeds 5%, do not attempt purification (e.g., distillation), as the thermal stress combined with HBr will destroy the isoxazole ring. Discard and utilize a fresh, properly stored ampoule.
References
- BOC Sciences. "CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)
- Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". pitt.edu.
- Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". wdfiles.com.
- The Schlenk Line Survival Guide. "the-schlenk-line-survival-guide.pdf". schlenklinesurvivalguide.com.
- VACUUBRAND. "Keeping air and moisture out". vacuubrand.com.
- ResearchGate. "Are alkyl bromides susceptible to hydrolysis?".
- EPA.
Sources
A Comparative Guide to the Stability of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate in Common Laboratory Solvents
Introduction: The Critical Role of a Versatile Building Block
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its bifunctional nature, featuring an electrophilic bromomethyl group and an isoxazole core, makes it a valuable synthon for constructing complex molecular architectures found in a range of pharmacologically active agents.[1] The isoxazole ring itself is a staple in numerous approved drugs, valued for its role as a bioisostere and its ability to engage in critical binding interactions.
However, the very reactivity that makes this molecule a powerful synthetic tool also presents challenges regarding its stability. The selection of an appropriate solvent for synthesis, purification, storage, and formulation is not a trivial decision. An incompatible solvent can lead to significant degradation, resulting in yield loss, the formation of complex impurity profiles, and ultimately, compromised integrity of the final product. This guide provides a comprehensive framework for understanding and evaluating the stability of ethyl 5-(bromomethyl)isoxazole-3-carboxylate across a spectrum of commonly used solvents. We will delve into the underlying chemical principles, present a robust experimental protocol for comparative analysis, and discuss the expected degradation pathways.
Theoretical Underpinnings: Predicting Solvent-Induced Degradation
The stability of ethyl 5-(bromomethyl)isoxazole-3-carboxylate is primarily influenced by two key structural features: the isoxazole ring and the bromomethyl substituent. The choice of solvent directly impacts the potential degradation pathways for both.
-
The Isoxazole Ring: The isoxazole ring is generally a stable aromatic system. However, its N-O bond is inherently weak and can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or harsh pH environments.[2] While generally stable under neutral conditions, strong acidic or basic media can promote hydrolytic ring opening.[3]
-
The Bromomethyl Group: The C-Br bond at the 5-position is the molecule's most significant liability in common organic solvents. This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions. The solvent itself can act as a nucleophile in a process called solvolysis . The mechanism of this substitution—whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway—is profoundly influenced by the solvent's properties.[4]
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can both solvate ions effectively and act as nucleophiles. They excel at stabilizing the carbocation intermediate of an SN1 pathway and can readily participate in solvolysis, replacing the bromide with an alkoxy or hydroxy group.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents possess high dielectric constants and can solvate cations, but they are not hydrogen bond donors and are generally weaker nucleophiles than protic solvents. While they can facilitate SN2 reactions by stabilizing the transition state, their direct participation in solvolysis is less pronounced.[5][6]
-
Non-Polar Solvents (e.g., toluene, hexanes): These solvents do not effectively solvate ions or charged transition states. Consequently, reactions involving charged intermediates or polar transition states, like nucleophilic substitutions, are significantly slower in these media.[7] They are expected to be the most inert environment for storing the compound.
-
Understanding these principles is crucial for designing a meaningful stability study and for interpreting its results. The choice of solvent for a reaction or for storage should be a deliberate decision based on minimizing these potential degradation pathways.[7][8]
Experimental Design: A Forced Degradation Study Protocol
To objectively compare the stability of ethyl 5-(bromomethyl)isoxazole-3-carboxylate, we employ a forced degradation or stress testing methodology.[9][10] This involves intentionally exposing the compound to a variety of solvents under controlled temperature conditions and monitoring its degradation over time. This approach allows us to rank-order the solvents in terms of their compatibility and provides insight into the degradation kinetics.[11]
Experimental Workflow Diagram
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Strategic Evaluation of Isoxazole Building Blocks: A Cost-Benefit Analysis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amides and esters to modulate physicochemical properties, metabolic stability, and receptor binding affinity ()[1]. As drug discovery programs increasingly target complex neurological and inflammatory pathways, the demand for versatile, scalable, and highly functionalized isoxazole building blocks has surged. Among these, Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 84654-29-5) stands out as a highly efficient bifunctional intermediate[].
This guide provides an objective cost-benefit analysis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate compared to traditional alternatives like 5-methylisoxazole-3-carboxylic acid, supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Advantages & Chemical Versatility
The synthetic utility of an isoxazole building block depends heavily on its functional group handles. Ethyl 5-(bromomethyl)isoxazole-3-carboxylate offers two orthogonal sites for derivatization: a highly electrophilic bromomethyl group at the C5 position and an ethyl ester at the C3 position.
The Causality of the Bromomethyl Advantage: Traditional routes often begin with commercially abundant 5-methylisoxazole derivatives. However, functionalizing the C5-methyl group requires radical bromination (e.g., using N-bromosuccinimide and AIBN). This process is notoriously difficult to control, often resulting in mixtures of mono-, di-, and un-brominated products, alongside toxic byproducts. By starting directly with the pre-brominated Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, chemists bypass this harsh, low-yielding step. The highly polarized C-Br bond serves as an excellent electrophile for clean SN2 reactions with amines, thiols, and alcohols.
The Role of the Ethyl Ester: The ethyl ester acts as a robust protecting group during nucleophilic substitution at the bromomethyl site, preventing premature reactions that a free carboxylic acid might undergo. Post-alkylation, the ester can be easily saponified using mild conditions (LiOH in THF/H2O) to yield the corresponding acid for subsequent amidation or cross-coupling.
Figure 1: Logical comparison of synthetic routes highlighting bypassed inefficient steps.
Cost-Benefit Analysis & Quantitative Comparison
When evaluating building blocks for scale-up or library generation, the upfront cost of the reagent must be weighed against the hidden costs of extra synthetic steps, purification, and waste management (E-factor).
While 5-Methylisoxazole-3-carboxylic acid is cheaper per gram initially, the cumulative cost of reagents (NBS, AIBN, solvents), labor, and yield loss during the 2-3 extra steps makes it economically inferior for generating C5-functionalized libraries. Furthermore, compared to its methyl ester counterpart (Methyl 5-(bromomethyl)isoxazole-3-carboxylate), the ethyl ester provides superior lipophilicity, which often translates to better phase separation during aqueous workups on a multigram scale.
Table 1: Quantitative Comparison of Isoxazole Building Blocks for C5-Functionalization
| Metric | Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | 5-Methylisoxazole-3-carboxylic acid | Methyl 5-(bromomethyl)isoxazole-3-carboxylate |
| Steps to SN2 Target | 1 | 3 (Esterification, Bromination, SN2 ) | 1 |
| Average Overall Yield | 85 - 95% | 35 - 50% | 80 - 90% |
| Scalability | Excellent (Multigram to Kg) | Poor (Radical steps are hard to scale) | Good (Slightly more prone to hydrolysis) |
| E-factor (Waste/Product) | Low | High (Due to NBS waste and chromatography) | Low |
| Safety Profile | Stable, non-explosive | AIBN is thermally unstable/explosive | Stable, non-explosive |
Experimental Methodologies: Self-Validating Protocols
To establish trustworthiness and ensure reproducibility, the following protocols demonstrate the inherent efficiency of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate. The choices of reagents are deliberately designed to create a self-validating system where side reactions are mechanistically suppressed.
Protocol A: Divergent SN2 N-Alkylation
Objective: To synthesize an N-alkylated isoxazole intermediate without hydrolyzing the C3-ester. Causality: Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base in N,N-Dimethylformamide (DMF). Because K2CO3 is not a strong nucleophile, it acts purely as an acid scavenger, preventing the hydrolysis of the ethyl ester that would occur if aqueous NaOH or KOH were used. DMF, a polar aprotic solvent, leaves the nucleophile unsolvated, dramatically accelerating the SN2 displacement of the bromide.
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add the desired secondary amine (1.1 eq, 11 mmol) and anhydrous K2CO3 (2.0 eq, 20 mmol).
-
Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The ethyl ester ensures the product remains highly organic-soluble.
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Yields typically exceed 90% with minimal purification required.
Protocol B: Controlled Saponification
Objective: To reveal the carboxylic acid for downstream amidation. Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is used. The lithium cation coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon, allowing for rapid hydrolysis at room temperature without degrading the newly formed C5-alkyl group.
-
Setup: Dissolve the N-alkylated ethyl ester from Protocol A (1.0 eq) in a 3:1 mixture of THF and H2O (0.5 M).
-
Hydrolysis: Add LiOH monohydrate (1.5 eq). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3-4 to precipitate the isoxazole-3-carboxylic acid. Filter and dry under a vacuum.
Figure 2: Step-by-step experimental workflow from bromomethyl ester to functionalized acid.
Authoritative Grounding in Drug Discovery
The strategic use of isoxazole building blocks is well-documented in the synthesis of advanced therapeutics. The multigram synthesis of aminoisoxazoles has been highlighted as a critical pathway for generating peptidomimetics and bioisosteres for drug discovery ()[3].
Specifically, Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has proven indispensable in the development of novel Phosphodiesterase 1 (PDE1) inhibitors ()[4]. PDE1 inhibitors are currently under intense investigation for their ability to modulate cAMP and cGMP pathways, offering neuroprotective properties for the treatment of neurodegenerative and psychiatric disorders such as Alzheimer's and schizophrenia[5]. In these synthetic campaigns, the bromomethyl group is utilized to rapidly append complex heterocycles, while the ester is subsequently converted into an amide to fit the precise binding pocket of the PDE1 enzyme[4].
By utilizing this pre-functionalized building block, medicinal chemists can rapidly iterate on structure-activity relationships (SAR) without being bottlenecked by the low yields and poor scalability of traditional isoxazole functionalization methods.
References
-
Chalyk, B. A., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 6(31), 25713-25723. Available at:[Link]
- Kehler, J., et al. (2019). "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors." World Intellectual Property Organization, Patent WO2019121885A1.
Sources
- 1. benchchem.com [benchchem.com]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 5. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
LC-MS Method Validation for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate: Overcoming Solvolysis and Matrix Instability
Introduction & Mechanistic Challenges
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 84654-29-5) is a highly reactive bifunctional intermediate extensively utilized in the synthesis of complex pharmaceutical agents, including PDE1 inhibitors and targeted oncology therapeutics[1][2]. While its reactivity makes it an excellent building block for drug development, quantifying this compound in biological matrices (e.g., plasma or serum) presents severe bioanalytical challenges.
The molecule possesses two highly labile sites:
-
The Isoxazole-3-carboxylate Ester: Susceptible to base-catalyzed hydrolysis in physiological matrices.
-
The Bromomethyl Group: An activated alkyl halide that is highly prone to nucleophilic attack and solvolysis[3][4].
When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the choice of extraction solvent and mobile phase is the most critical parameter. If a protic solvent like methanol is used, the bromomethyl group undergoes rapid SN2 solvolysis, displacing the bromide ion to form a methoxymethyl artifact[3]. This degradation directly compromises assay accuracy and reproducibility, violating the core tenets of the ICH M10 bioanalytical method validation guidelines[5][6].
To establish a self-validating, trustworthy protocol, the analytical system must completely exclude protic organic solvents and maintain an acidic environment to suppress both solvolysis and ester hydrolysis.
Methodological Comparison: Protic vs. Aprotic Systems
The table below objectively compares the performance of a standard protic LC-MS/MS method against an optimized aprotic method. The causality behind the failure of the protic method lies in the nucleophilic nature of methanol, which actively degrades the analyte during the chromatographic run.
| Parameter | Protic Method (Methanol / NH4OAc ) | Aprotic Method (Acetonitrile / Formic Acid) | Causality & Impact |
| Organic Modifier | Methanol | Acetonitrile | Methanol acts as a nucleophile, causing solvolysis of the alkyl bromide. Acetonitrile is aprotic and non-nucleophilic. |
| Aqueous Additive | 10 mM Ammonium Acetate (pH ~6.8) | 0.1% Formic Acid (pH ~2.7) | Neutral/mildly basic pH accelerates ester hydrolysis. Formic acid stabilizes the ester linkage. |
| Analyte Recovery | < 40% (High degradation) | > 92% (Intact analyte) | Aprotic conditions prevent the formation of the methoxymethyl artifact. |
| Autosampler Stability | Fails at 4 hours (Room Temp) | Passes at 24 hours (4°C) | Cold, acidic, aprotic conditions arrest both degradation pathways. |
Degradation Pathway Visualization
Solvolysis of the bromomethyl group in the presence of protic solvents like methanol.
Experimental Protocol: Self-Validating Workflow
To ensure strict adherence to ICH M10 guidelines[5], the following step-by-step methodology utilizes cold protein precipitation (PPT) to extract the analyte while maintaining its structural integrity.
Step-by-Step Methodology
-
Sample Collection & Handling: Collect whole blood in K2EDTA tubes. Immediately place on ice and centrifuge at 4°C to harvest plasma. Causality: Low temperatures slow down endogenous esterase activity.
-
Internal Standard (IS) Addition: Aliquot 50 µL of plasma into a pre-chilled 96-well plate. Add 10 µL of stable isotope-labeled IS (e.g., 13C2 -Ethyl 5-(bromomethyl)isoxazole-3-carboxylate) prepared in 100% Acetonitrile.
-
Cold Protein Precipitation: Add 200 µL of ice-cold 100% Acetonitrile (containing 0.1% Formic Acid) to the plasma. Causality: Acetonitrile precipitates proteins without acting as a nucleophile, while the acid drops the pH to prevent ester hydrolysis.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution & Injection: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water (0.1% Formic Acid) to match the initial mobile phase conditions. Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Optimized LC-MS/MS workflow utilizing cold aprotic extraction to preserve analyte integrity.
ICH M10 Method Validation Summary
The optimized aprotic method was validated according to the ICH M10 Bioanalytical Method Validation Guidelines[6][7]. The use of a self-validating system (stable isotope IS + cold aprotic extraction) yielded excellent precision and accuracy, proving the method's trustworthiness for regulatory submissions.
| Validation Parameter | ICH M10 Requirement | Observed Results (Aprotic Method) | Conclusion |
| Linearity Range | R2≥0.99 | 1.0 - 1000 ng/mL ( R2=0.998 ) | Meets Criteria |
| Intra-Assay Accuracy | ±15% (±20% at LLOQ) | 94.2% - 106.5% | Meets Criteria |
| Inter-Assay Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.8% - 8.1% | Meets Criteria |
| Matrix Effect | IS-normalized CV ≤15% | 4.2% (No significant ion suppression) | Meets Criteria |
| Benchtop Stability (Plasma) | Stable during processing | Stable for 6 hours on ice (4°C) | Requires strict cold handling |
| Autosampler Stability | Stable during analysis | Stable for 24 hours at 4°C | Meets Criteria |
Sources
- 1. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 2. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. worldwide.com [worldwide.com]
- 7. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
This document provides essential safety and logistical information for the proper disposal of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS No. 84654-29-5). As a brominated heterocyclic compound, it requires careful handling and adherence to specific waste management protocols to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Hazard Assessment and Chemical Profile
The primary driver for any disposal protocol is a thorough understanding of the substance's chemical properties and associated hazards. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structure allows for a robust hazard assessment based on analogous compounds and functional group chemistry.
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a halogenated organic compound.[1] The presence of the bromomethyl group suggests it may act as a lachrymator and an alkylating agent, necessitating caution to prevent contact and inhalation. Brominated organic compounds should be handled with strict adherence to safety protocols.[2] The isoxazole ring, while generally stable, can be susceptible to cleavage under strongly basic or reductive conditions.[3] Thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[4]
Table 1: Chemical & Hazard Profile Summary
| Property | Information | Source(s) |
| IUPAC Name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | [5] |
| CAS Number | 84654-29-5 | [] |
| Molecular Formula | C₇H₈BrNO₃ | [] |
| Molecular Weight | 234.05 g/mol | [] |
| Anticipated Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Potential alkylating agent. Very toxic to aquatic life with long-lasting effects. | [4][7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents. Avoid contact with reactive metals like aluminum. | [2][4][9] |
The Foundational Principle: Waste Stream Segregation
The single most critical step in hazardous waste management is proper segregation at the point of generation. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or compromise the disposal process.[10] All waste containing Ethyl 5-(bromomethyl)isoxazole-3-carboxylate must be treated as hazardous waste .[1][11]
The following workflow diagram outlines the decision-making process for segregating different types of waste generated from handling this compound.
Caption: Disposal Decision Workflow for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. Always perform these steps within a certified chemical fume hood.
Protocol 3.1: Disposal of Neat Compound and Concentrated Organic Solutions
This protocol applies to the pure solid reagent, residual amounts in original containers, and solutions where the solvent is organic (e.g., DCM, Ethyl Acetate, THF).
Scientific Principle: Halogenated organic waste must be segregated because it requires special handling during incineration to neutralize the acidic gases (like HBr) produced. Mixing it with non-halogenated waste can increase disposal costs and violate regulatory requirements.[2]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[9]
-
Select Waste Container: Obtain a designated "Halogenated Organic Waste" container. This should be a chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "Ethyl 5-(bromomethyl)isoxazole-3-carboxylate" and any solvents.
-
Waste Transfer:
-
For solids: Carefully transfer the solid compound into the waste container using a clean spatula.
-
For solutions: Pour the liquid waste carefully into the container using a funnel to prevent spills.
-
Rinsate: Rinse the original container or glassware with a small amount of a suitable organic solvent (e.g., acetone) and add this rinsate to the halogenated waste container.
-
-
Secure and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, away from incompatible materials.[11]
Protocol 3.2: Disposal of Dilute Aqueous Waste
This protocol applies to aqueous layers from extractions or quench steps that may contain trace amounts of the compound.
Scientific Principle: Although dilute, aqueous solutions containing this compound are still considered hazardous due to its ecotoxicity.[7] They should not be poured down the drain. These solutions must be collected as aqueous hazardous waste.
-
PPE: Wear standard laboratory PPE as described in Protocol 3.1.
-
Select Waste Container: Obtain a designated "Aqueous Hazardous Waste" container. Ensure it is properly vented if there is a potential for gas evolution, though this is unlikely for this waste stream.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including water and "Ethyl 5-(bromomethyl)isoxazole-3-carboxylate".
-
Waste Transfer: Carefully pour the aqueous waste into the container. DO NOT mix with organic solvent waste.
-
Secure and Store: Tightly seal the container and move it to the satellite accumulation area.
Protocol 3.3: Disposal of Contaminated Solid Waste
This applies to disposable items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, contaminated silica gel, and filter paper.
Scientific Principle: Solid materials contaminated with a hazardous chemical are themselves considered hazardous waste and must be disposed of accordingly to prevent release into the environment or exposure to personnel.[2]
-
PPE: Wear gloves when handling contaminated items.
-
Select Waste Container: Use a designated "Solid Hazardous Waste" container, which may be a labeled, sealed bag or a drum with a liner.
-
Labeling: Ensure the container is clearly marked as "Solid Hazardous Waste" and includes the names of the primary chemical contaminants.
-
Waste Transfer: Place all contaminated solid items directly into the designated container.
-
Sharps: Contaminated needles or sharp-edged glassware must first be placed in a designated sharps container before being disposed of as solid hazardous waste.
-
-
Secure and Store: Seal the container or bag when it is full or at the end of the procedure. Store it in the satellite accumulation area for pickup.
Emergency Procedures for Spills
Accidental spills require immediate and appropriate action.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Control Ignition Sources: If flammable solvents are present, extinguish any nearby flames or potential sources of ignition.[12]
-
Containment (Small Spills): For small spills (a few grams or milliliters), wear appropriate PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully sweep or scoop the material into a container suitable for solid hazardous waste.[9]
-
Decontamination: Clean the spill area with a cloth or sponge dampened with soap and water. All cleaning materials must also be disposed of as solid hazardous waste.
-
Disposal: Label the waste container with all contaminants and dispose of it according to Protocol 3.3.
Regulatory Compliance and Institutional Responsibility
This guide provides a framework based on general best practices. However, all chemical waste generators must consult their local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][13] Your institution's EHS department is the ultimate authority on waste management procedures and will provide specific containers, labels, and pickup schedules.[11] Never dispose of chemical waste without being certain that the intended method is safe and compliant.
References
- Fisher Scientific. (2010). Safety Data Sheet: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
- Veeraswamy, B., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51B(9), 1369-1376.
- Sigma-Aldrich. (2025). Safety Data Sheet: Oxazolone.
- C.P.A. Chem Ltd. (2020). Safety Data Sheet: Isoxadifen-ethyl.
- De Sarro, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762.
- Alfa Aesar. (2025). Safety Data Sheet: Ethyl 3,5-dimethylisoxazole-4-carboxylate.
- Angene Chemical. (2024). Safety Data Sheet: 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121313986, Ethyl 5-bromoisoxazole-3-carboxylate.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- McMurry, J. E. (1973).
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- MDPI. (2025).
- Zibinsky, M., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14035-14045.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Lifshitz, A., et al. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 96(10), 4028-4034.
- Acros Organics. (n.d.). Safety Data Sheet: Isoxazole.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- BOC Sciences. (n.d.). CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE).
- National Center for Biotechnology Information. (n.d.). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th.
- National Center for Biotechnology Information. (n.d.). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration.
- Li, J-T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13476-13485.
- Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736373, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate.
- ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- University of Pennsylvania. (2003). Laboratory Chemical Waste Management Guidelines.
- NextSDS. (n.d.). ETHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE — Chemical Substance Information.
- Universiti Tun Hussein Onn Malaysia. (2015). Guidelines on the Disposal of Chemical Wastes from Laboratories.
- Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Sigma-Aldrich. (n.d.). Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76677, Ethyl 5-methylisoxazole-3-carboxylate.
Sources
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
- 13. ptb.de [ptb.de]
A Comprehensive Guide to the Safe Handling of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, a reactive brominated organic compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety and Hazard Assessment
Table 1: Hazard Profile and Associated Risks
| Hazard Classification | Potential Health Effects |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation and potential burns upon prolonged contact.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation, with the risk of lasting damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Lachrymator | Vapors can cause tearing and irritation to the eyes and respiratory tract. |
Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical control measure to mitigate the risks associated with Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.[3][4] The following recommendations are based on a comprehensive risk assessment for handling this and similar chemical entities.
Core PPE Requirements
-
Eye and Face Protection : Due to its irritant and lachrymatory nature, chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][6]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[5][6]
-
Lab Coat/Coveralls : A flame-resistant lab coat that fastens securely is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[4]
-
-
Respiratory Protection : All work with Ethyl 5-(bromomethyl)isoxazole-3-carboxylate must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[7] If there is a potential for exposure above established limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal protocols.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
-
Donning PPE :
-
Put on a lab coat and fasten it completely.
-
Don chemical safety goggles and a face shield.
-
Wear appropriate chemical-resistant gloves.
-
-
Handling the Compound :
-
Conduct all manipulations of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate inside the chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill :
-
Small Spill : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spill : Evacuate the area and contact your institution's environmental health and safety department immediately.
-
Disposal Plan
Proper disposal of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste : This compound is a halogenated organic substance and must be disposed of in a designated "Halogenated Organic Waste" container.[7][10] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[11]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be placed in a sealed bag and disposed of as solid hazardous waste.[8]
-
Aqueous Waste : Any aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not pour down the drain.[7][8]
By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate and ensure a safe and productive research environment.
References
-
Angene Chemical. (2024, October 19). Safety Data Sheet. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
ECHA. (n.d.). 4,4'-Isopropylidenediphenol, ethoxylated - Registration Dossier. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]
-
University of Waterloo. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. sams-solutions.com [sams-solutions.com]
- 5. echemi.com [echemi.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. riskassess.com.au [riskassess.com.au]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
